molecular formula C23H19NO B10842762 3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine

3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine

Cat. No. B10842762
M. Wt: 325.4 g/mol
InChI Key: GOGQHVZGANJJDF-UHFFFAOYSA-N
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Description

3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a pyridine ring and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of halogenated naphthalene or pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as 2-naphthol and 1-naphthylamine share structural similarities with 3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine.

    Pyridine derivatives: Compounds like 2,6-lutidine and 4-phenylpyridine are structurally related to the pyridine moiety of the compound.

Uniqueness

This compound is unique due to the specific combination of the naphthalene and pyridine rings with a methoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

3-[3-[(4-methoxyphenyl)methyl]naphthalen-2-yl]pyridine

InChI

InChI=1S/C23H19NO/c1-25-22-10-8-17(9-11-22)13-21-14-18-5-2-3-6-19(18)15-23(21)20-7-4-12-24-16-20/h2-12,14-16H,13H2,1H3

InChI Key

GOGQHVZGANJJDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2C4=CN=CC=C4

Origin of Product

United States

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